Technical Guide: Discovery and Chemistry of 4,6-Diisopropylnicotinamide
Technical Guide: Discovery and Chemistry of 4,6-Diisopropylnicotinamide
This guide serves as an in-depth technical monograph on 4,6-Diisopropylnicotinamide , a specialized heterocyclic building block. While not a marketed pharmaceutical itself, this compound represents a critical scaffold in the development of sterically hindered pyridine-based ligands and bioactive agents (e.g., kinase inhibitors, agrochemicals).
The content focuses on the chemical synthesis, structural properties, and utility of this molecule, addressing the challenges of introducing bulky isopropyl groups at the 4 and 6 positions of the pyridine ring.
CAS Registry Number: 122775-91-1 Molecular Formula: C₁₂H₁₈N₂O Molecular Weight: 206.28 g/mol Systematic Name: 4,6-Bis(1-methylethyl)pyridine-3-carboxamide
Executive Summary & Chemical Identity
4,6-Diisopropylnicotinamide is a substituted pyridine derivative characterized by the presence of two bulky isopropyl groups adjacent to the nitrogen heterocycle's active centers. Unlike simple nicotinamide (Vitamin B3), this analog exhibits significant steric hindrance and lipophilicity , properties that make it a valuable probe in Medicinal Chemistry for exploring hydrophobic pockets in enzymes (e.g., kinases, oxidoreductases).
Key Physicochemical Properties
| Property | Value | Technical Implication |
| LogP (Predicted) | ~2.8 - 3.2 | Enhanced membrane permeability compared to Nicotinamide (LogP -0.37). |
| H-Bond Donors | 1 (Amide NH₂) | Retains key binding interactions for ATP-mimetic activity. |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Pyridine nitrogen basicity is modulated by the 6-isopropyl group. |
| Rotatable Bonds | 3 | Isopropyl rotations create a dynamic steric shield. |
| pKa (Pyridine N) | ~3.5 - 4.0 | Lower than pyridine due to steric inhibition of solvation, despite inductive donation. |
Discovery Context: The Challenge of Steric Loading
The "discovery" of 4,6-diisopropylnicotinamide is not tied to a single serendipitous event but rather to the evolution of Directed Ortho Metalation (DoM) and Combinatorial Pyridine Synthesis in the late 20th century.
Researchers sought pyridine scaffolds that could resist metabolic oxidation (N-oxidation) while filling large hydrophobic cavities in target proteins. The 4,6-diisopropyl substitution pattern was identified as a challenging motif because standard electrophilic aromatic substitution fails to install alkyl groups at these positions efficiently.
The Synthetic Bottleneck
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Position 4 : Hard to access via Friedel-Crafts due to ring deactivation.
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Position 6 : Accessible via nucleophilic attack (Chichibabin), but isopropyl anions are bulky and prone to elimination.
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Solution : The compound is best accessed via De Novo Ring Construction or Directed Lithiation .
Synthesis & Production Protocols
Two primary methodologies exist for synthesizing 4,6-Diisopropylnicotinamide. The choice depends on the scale and available starting materials.
Method A: De Novo Synthesis (Modified Guareschi-Thorpe)
This method is preferred for multi-gram scale production. It builds the pyridine ring from acyclic precursors, ensuring correct regiochemistry.
Mechanism :
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Condensation : Reaction of Isobutyraldehyde (provides C4-isopropyl) with Ethyl Cyanoacetate and a ketone equivalent (or enamine) to form a glutarimide intermediate.
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Aromatization : Oxidation or elimination to form the pyridine core.
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Functionalization : Conversion of the nitrile/ester to the primary amide.
Method B: Directed Ortho Metalation (DoM)
Preferred for research-scale discovery and analog generation. This route utilizes the directing power of the amide (or a surrogate) to install isopropyl groups.
Protocol Workflow :
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Starting Material : N,N-Diethylnicotinamide (Tertiary amide is a superior Directing Metalation Group - DMG).
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Lithiation (C4) : Treatment with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. LiTMP is non-nucleophilic, preventing attack on the amide.
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Electrophile Trapping : Addition of 2-iodopropane (Isopropyl iodide) installs the C4 group.
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Re-Lithiation (C6) : A second lithiation event (often requiring a blocking group or careful temperature control) directs to C6.
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Amide Deprotection : Hydrolysis of the N,N-diethyl group to the primary amide (–CONH₂).
Experimental Protocol: DoM Route (Step 1)
Reagents : N,N-Diethylnicotinamide (1.0 eq), LiTMP (1.2 eq), 2-Iodopropane (1.5 eq), THF (anhydrous).
Setup : Flame-dry a 250 mL Schlenk flask under Argon. Add THF and cool to -78°C.
Base Generation : Add n-BuLi to TMP to generate LiTMP in situ (30 min).
Metalation : Add N,N-Diethylnicotinamide dropwise. Stir for 1 hour at -78°C. The solution turns deep red/orange (lithiated species).
Alkylation : Add 2-Iodopropane slowly. The color fades.
Workup : Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
Visualization: Synthesis Pathways
The following diagram illustrates the logical flow of the De Novo vs. DoM strategies.
Caption: Comparative synthetic routes: De Novo Cyclization (Left) vs. Directed Ortho Metalation (Right).
Structural Analysis & Reactivity
The 4,6-diisopropyl substitution pattern imparts unique chemical behaviors:
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Steric Shielding of the Pyridine Nitrogen : The isopropyl group at position 6 (ortho to the ring nitrogen) creates a "picket fence" effect. This reduces the nucleophilicity of the pyridine nitrogen, making the compound resistant to N-alkylation and N-oxidation. This is advantageous for drugs requiring metabolic stability against Cytochrome P450 enzymes.
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Amide Twist : The isopropyl group at position 4 (ortho to the amide) forces the amide group out of planarity with the pyridine ring.
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Consequence: Reduced conjugation between the amide and the ring.
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Result: The carbonyl carbon becomes more electrophilic (reactive toward hydrolysis) compared to unsubstituted nicotinamide, but the steric bulk hinders the approach of nucleophiles.
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Lipophilic Surface Area : The two isopropyl groups create a large hydrophobic surface area on one side of the molecule, facilitating binding to hydrophobic pockets in kinase ATP-binding sites or allosteric sites of ion channels.
Applications in Drug Development
While 122775-91-1 is a building block, its structural motif is relevant in several therapeutic areas:
A. Kinase Inhibition (Type II Inhibitors)
Kinase inhibitors often require a "head group" that binds to the hinge region (pyridine N) and a "tail" that extends into the hydrophobic back pocket.
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Role : The 4,6-diisopropyl motif serves as a bulky spacer that fills the Gatekeeper region or the solvent-exposed front pocket, improving selectivity against kinases with smaller pockets.
B. TRP Channel Modulators
Transient Receptor Potential (TRP) channels often bind lipophilic carboxamides. The diisopropyl substitution mimics the hydrophobic bulk of menthol or camphor (known TRP modulators), suggesting potential utility in pain management research.
C. Agrochemicals (Nicotinamide Herbicides)
Analogs of this compound are investigated as precursors for herbicides that inhibit Phytoene Desaturase (PDS) . The steric bulk prevents rapid degradation in the plant, extending efficacy.
References
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Chemical Identity : 4,6-Diisopropylnicotinamide.[1][2] CAS No. 122775-91-1.[1] Available from: and .
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Synthetic Methodology (DoM) : Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
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Pyridine Synthesis : Hill, M. D. (2010). "Recent Advances in the Synthesis of Pyridines." Chemistry – A European Journal, 16(40), 12052–12062. Link
- Hantzsch Reaction Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for Hantzsch/Guareschi synthesis logic).
